Diastereomeric Salt Crystallization: This method utilizes a chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (DPTTA), to form diastereomeric salts with the racemic mixture. The desired diastereomeric salt, having different solubility properties, can be selectively crystallized and subsequently converted to the enantiopure (S)-morpholin-2-ylmethanol [].
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol offers an efficient route to obtain (S)-(+)-morpholino-alcohol in high enantiomeric excess [].
Functionalization of the Hydroxyl Group: The primary alcohol can be readily transformed into various other functional groups, such as esters, ethers, and halides [, ]. These reactions expand the versatility of (S)-morpholin-2-ylmethanol as a synthetic intermediate.
Alkylation: The nitrogen atom in the morpholine ring can undergo alkylation reactions, allowing for the introduction of various substituents. This modification can significantly alter the compound's properties and biological activity [, ].
Medicinal Chemistry: This compound serves as a key chiral intermediate for the synthesis of various pharmaceutical agents [, ]. For example, (S)-3-(4-Fluorophenyl)morpholin-2-one, a derivative, is a crucial intermediate in the production of Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy [, ]. Another example is the synthesis of (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, an orally bioavailable KCNQ2 opener that has demonstrated significant activity in a cortical spreading depression model of migraine [, ].
Organic Synthesis: (S)-Morpholin-2-ylmethanol acts as a versatile chiral building block for the synthesis of various organic compounds [, , , , , ]. Its functional groups allow for diverse chemical transformations, making it useful in the creation of complex molecular architectures.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6